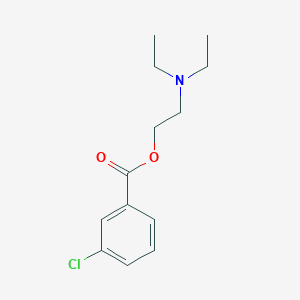
2-(Diethylamino)ethyl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl 3-chlorobenzoate, also known as procaine or novocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by the German chemist Alfred Einhorn, and since then, it has been widely used in medicine due to its effectiveness and low toxicity.
科学的研究の応用
2-(Diethylamino)ethyl 3-chlorobenzoate has been extensively studied for its use as a local anesthetic in medical procedures. It is commonly used in dentistry, surgery, and obstetrics. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. It has also been studied for its potential use in drug delivery systems due to its ability to enhance the permeability of cell membranes.
作用機序
The mechanism of action of 2-(Diethylamino)ethyl 3-chlorobenzoate involves the inhibition of sodium channels in nerve cells. This inhibition prevents the transmission of nerve impulses, resulting in a loss of sensation in the affected area. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Diethylamino)ethyl 3-chlorobenzoate include a decrease in the permeability of cell membranes, inhibition of neurotransmitter release, and a decrease in the excitability of nerve cells. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 2-(Diethylamino)ethyl 3-chlorobenzoate in lab experiments is its low toxicity. Additionally, it has a well-established synthesis method and is readily available. However, one limitation of using 2-(Diethylamino)ethyl 3-chlorobenzoate in lab experiments is its short duration of action, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-(Diethylamino)ethyl 3-chlorobenzoate. One area of research is the development of new drug delivery systems that utilize 2-(Diethylamino)ethyl 3-chlorobenzoate's ability to enhance cell membrane permeability. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate's anti-inflammatory and antioxidant properties may be further investigated for their potential use in the treatment of various diseases. Finally, new synthetic methods for 2-(Diethylamino)ethyl 3-chlorobenzoate may be developed in order to improve its efficiency and reduce its cost of production.
Conclusion
2-(Diethylamino)ethyl 3-chlorobenzoate, or 2-(Diethylamino)ethyl 3-chlorobenzoate, is a widely used local anesthetic that has been extensively studied for its use in medical procedures. Additionally, it has potential applications in the treatment of various diseases and in drug delivery systems. While there are some limitations to its use in lab experiments, its low toxicity and well-established synthesis method make it a valuable tool for scientific research. With further research, 2-(Diethylamino)ethyl 3-chlorobenzoate may prove to be a valuable asset in the development of new medical treatments and drug delivery systems.
合成法
The synthesis of 2-(Diethylamino)ethyl 3-chlorobenzoate involves the reaction between para-chlorobenzoic acid and diethylaminoethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of 2-(Diethylamino)ethyl 3-chlorobenzoate.
特性
製品名 |
2-(Diethylamino)ethyl 3-chlorobenzoate |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 3-chlorobenzoate |
InChI |
InChI=1S/C13H18ClNO2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChIキー |
BWTWXNBEZDZJCL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)

![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)